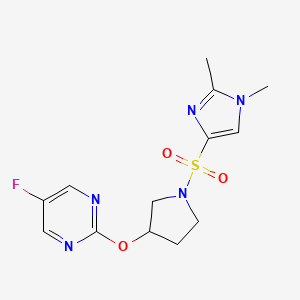

2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Description

Properties

IUPAC Name |

2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O3S/c1-9-17-12(8-18(9)2)23(20,21)19-4-3-11(7-19)22-13-15-5-10(14)6-16-13/h5-6,8,11H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJNDECKXBCBJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic molecule notable for its potential biological activity. Its unique structural features, including the imidazole and pyrimidine rings, suggest significant interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound can be broken down into several key structural components:

- Imidazole Ring : Known for its ability to interact with biological receptors and enzymes.

- Pyrrolidine Moiety : Contributes to the compound's pharmacological properties.

- Fluoropyrimidine : Enhances metabolic stability and bioactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide group facilitates strong interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic functions.

Enzyme Inhibition

Research indicates that compounds with similar structural features exhibit significant enzyme inhibition. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.

Receptor Modulation

The imidazole ring is known for its role in receptor binding. Compounds containing this moiety often act as agonists or antagonists at various receptors, influencing cellular signaling pathways and contributing to their therapeutic effects .

Biological Activity Data

A summary of key biological activities associated with this compound and related structures is provided in the table below:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anticancer Activity : A study demonstrated that a structurally similar imidazole derivative effectively suppressed tumor growth in xenograft models by inducing apoptosis through caspase activation . This suggests that this compound may exhibit similar properties.

- Metabolic Effects : Another investigation highlighted how related compounds enhanced glucose uptake in cell cultures while suppressing cell proliferation, indicating a potential role in metabolic modulation . This could be relevant for conditions like diabetes or obesity.

Scientific Research Applications

Biological Activities

-

Antiviral Properties :

Recent studies have highlighted the compound's potential as an antiviral agent. Its structural components suggest activity against viruses such as Hepatitis C Virus (HCV). The imidazole ring is known for its role in binding to viral proteins, which may inhibit viral replication processes . -

Antitumor Activity :

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Preliminary data indicate that it may induce apoptosis in malignant cells while sparing normal cells, a desirable characteristic for anticancer agents . -

Anti-inflammatory Effects :

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. The sulfonamide group can enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antiviral Research

In a study focused on pyrimidine derivatives, compounds similar to 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine were synthesized and evaluated for their efficacy against HCV. Results indicated that certain analogs exhibited EC50 values in the nanomolar range, showcasing their potency as antiviral agents .

Cancer Therapeutics

A recent investigation into the anticancer properties of related compounds demonstrated significant cytotoxicity against various cancer cell lines. The study utilized assays to measure cell viability post-treatment, revealing that the compound could effectively reduce tumor cell proliferation by inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Fluorinated Heterocycles with Imidazole Moieties

- Compound 177754-61-9 (): Structure: 5-(4-fluorophenyl)-2-(furan-3-yl)-4-(4-methylsulfonylphenyl)-1H-imidazole. Comparison: Shares a fluorinated aromatic system and imidazole ring but lacks the pyrimidine core. The methylsulfonyl group in this compound is attached to a phenyl ring, whereas the target compound’s sulfonyl group is directly linked to a dimethylimidazole.

Pyrimidine-Based Derivatives with Sulfonamide Groups

- Compound 712315-23-6 (): Structure: Contains a piperazine-acetamide backbone with a 6-chloro-2-(1H-imidazol-1-yl)pyrimidin-4-yl group. Comparison: Both compounds feature pyrimidine and imidazole motifs. However, the target compound replaces the chloro substituent with a fluorine atom, which may enhance metabolic stability.

Patented Triazole- and Pyridine-Containing Analogs ()

- Example 63 (EP 1 926 722 B1):

- Structure: 1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine.

- Comparison: Shares a pyridine-oxy linker but incorporates a triazole ring instead of a pyrimidine. The trifluoromethyl groups in Example 63 enhance lipophilicity, whereas the target compound’s 5-fluoropyrimidine and dimethylimidazole sulfonyl groups balance hydrophilicity and steric bulk. This may result in divergent pharmacokinetic profiles .

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()

- Compound 3f (Synthesis from 10f): Structure: N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide. Comparison: Both compounds utilize pyrimidine cores but differ in substitution patterns. Compound 3f’s acrylamide side chain and morpholinophenyl group suggest a focus on covalent binding or kinase inhibition. In contrast, the target compound’s sulfonated pyrrolidine-imidazole system may favor non-covalent interactions or allosteric modulation .

Structural and Functional Implications

Key Differentiators of the Target Compound

- Fluorine Positioning : The 5-fluorine on pyrimidine (vs. 4-fluorophenyl in 177754-61-9) may enhance electronic effects on aromatic stacking interactions.

- Sulfonyl Group Placement: Direct attachment to dimethylimidazole (vs.

- Linker Flexibility : The pyrrolidine-oxy bridge offers conformational adaptability compared to rigid linkers in analogs like 712315-23-5.

Hypothesized Pharmacological Advantages

- Enhanced solubility due to the polar sulfonyl group.

- Improved selectivity from the dimethylimidazole’s steric shielding.

- Tunable binding kinetics via the fluorine-pyrimidine interaction.

Q & A

Basic: What are the established synthetic routes for 2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine, and what reaction conditions are critical?

Answer:

The synthesis typically involves multi-step reactions:

Sulfonylation of pyrrolidine : React 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated intermediate.

Coupling with fluoropyrimidine : Perform nucleophilic substitution between the sulfonylated pyrrolidine and 2-chloro-5-fluoropyrimidine using a polar aprotic solvent (e.g., DMF) and a base (e.g., NaH) at 60–80°C.

Critical parameters include temperature control to avoid side reactions (e.g., imidazole ring decomposition) and solvent selection to ensure solubility of intermediates .

Basic: Which analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

- NMR spectroscopy : Use , , and -NMR to confirm substituent positions and fluorine integration.

- LC-MS : Validate molecular weight and detect impurities via high-resolution mass spectrometry (HRMS) in positive ion mode.

- HPLC with UV detection : Employ a C18 column and ammonium acetate buffer (pH 6.5) for purity analysis, as described in pharmacopeial guidelines .

Basic: How can researchers design initial biological activity assays for this compound?

Answer:

- In vitro kinase inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- Cellular cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with 5-fluorouracil as a positive control.

- Structural analogs : Compare activity with derivatives lacking the 1,2-dimethylimidazole or pyrrolidine-oxy groups to identify critical pharmacophores .

Advanced: How can contradictory structure-activity relationship (SAR) data be resolved for analogs of this compound?

Answer:

- Biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing cellular variability.

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding modes and validate substituent interactions.

- Meta-analysis : Cross-reference data from independent studies (e.g., kinase inhibition profiles in diverse cell lines) to identify confounding factors like off-target effects .

Advanced: What strategies optimize synthetic yield and scalability while minimizing byproducts?

Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for dehalogenation steps to reduce chloro-byproducts.

- Solvent optimization : Replace DMF with acetonitrile or THF to improve reaction homogeneity.

- Purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation. Yield improvements (>15%) are achievable via microwave-assisted synthesis at controlled power settings .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinase ATP-binding pockets.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR models : Train models on datasets of IC values and molecular descriptors (e.g., LogP, polar surface area) to prioritize derivatives with predicted activity .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to SDS guidelines for sulfonamide-related compounds .

Advanced: What methodologies are used to identify and characterize metabolites of this compound in preclinical studies?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human or murine) and analyze via LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- Isotopic labeling : Use -labeled pyrrolidine to trace metabolic pathways via mass spectrometry.

- Data analysis : Employ software like MetaboLynx or XCMS for metabolite identification and fragmentation pattern matching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.